molecular formula C7H3BrF4O B1396659 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene CAS No. 1242258-31-6

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1396659
CAS No.: 1242258-31-6
M. Wt: 259 g/mol
InChI Key: SXJCNJPOHMSPKM-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

    Diels-Alder Reaction: this compound can undergo Diels-Alder reactions with dienes in the presence of a Lewis acid catalyst.

Major Products Formed:

    Arylated Products: In Suzuki-Miyaura coupling, the major products are arylated derivatives of the original compound.

    Epoxy Derivatives: Diels-Alder reactions can yield epoxy derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is employed in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness: 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, fluorine, and trifluoromethoxy groups on the benzene ring. This arrangement can lead to distinct reactivity patterns and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with the electron-withdrawing trifluoromethoxy group, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJCNJPOHMSPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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